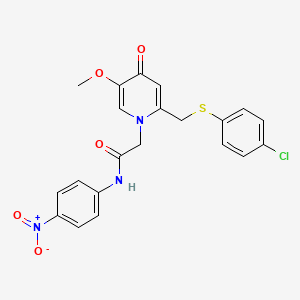

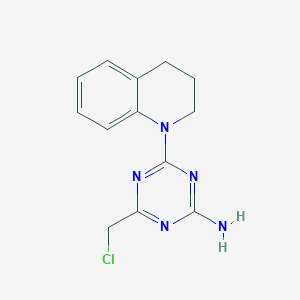

![molecular formula C14H11ClN2 B2983005 1-[(3-Chlorophenyl)methyl]benzimidazole CAS No. 838880-77-6](/img/structure/B2983005.png)

1-[(3-Chlorophenyl)methyl]benzimidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-[(3-Chlorophenyl)methyl]benzimidazole is a useful research compound. Its molecular formula is C14H11ClN2 and its molecular weight is 242.71. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Agricultural Applications

In agriculture, benzimidazole derivatives like Carbendazim and Tebuconazole have been used for the prevention and control of fungal diseases in plants. Research has focused on carrier systems such as solid lipid nanoparticles and polymeric nanocapsules for the sustained release of these fungicides. These systems offer advantages like modified release profiles, reduced environmental toxicity, and improved efficiency in transferring the active compounds to the site of action (Campos et al., 2015).

Antimicrobial and Anticancer Agents

Benzimidazole derivatives have shown promise in medical research as antimicrobial and anticancer agents. Novel N-(Alkyl)-2-Phenyl-1H-Benzimidazole-5-Carboxamidines, for example, displayed significant in vitro antibacterial activity against various strains including S. aureus and MRSA, as well as antifungal activity against C. albicans. One specific compound demonstrated potent activity with a minimum inhibitory concentration (MIC) comparable to those of traditional antibiotics (Göker et al., 2005).

Inhibitors of DNA Topoisomerase

Certain 1H-Benzimidazole derivatives have been identified as potent inhibitors of mammalian DNA topoisomerase I, an enzyme critical for DNA replication and cell division. This finding is significant for the development of new therapeutic agents targeting cancer and other diseases where regulation of DNA replication is a key strategy (Alpan et al., 2007).

Material Science and Corrosion Inhibition

In the field of material science, benzimidazole and its derivatives have been explored as corrosion inhibitors for metals. A theoretical study using Density Functional Theory (DFT) highlighted the potential of benzimidazole derivatives as effective corrosion inhibitors, providing insights into their interactions with metal surfaces and their electronic properties (Obot & Obi-Egbedi, 2010).

HIV Replication Inhibition

Novel 3-Methyl-1H,3H-Thiazolo[3,4-a]Benzimidazoles were synthesized and found to significantly inhibit HIV-1 replication in vitro without affecting HIV-2 or simian immunodeficiency virus. This research provides a foundation for developing new antiviral agents targeting HIV, with specific structural modifications enhancing antiviral activity and reducing cytotoxicity (Chimirri et al., 1998).

Mécanisme D'action

Target of Action

The primary targets of 1-[(3-Chlorophenyl)methyl]benzimidazole are likely to be similar to those of other benzimidazole derivatives. Benzimidazoles are known to bind to tubulin, a vital part of the cytoskeleton and mitotic spindle . They are selectively toxic towards parasitic nematodes, selectively binding and depolymerizing their tubulins .

Mode of Action

The mode of action of this compound is likely to involve its interaction with its targets, leading to changes in the cell. For example, Mebendazole, a benzimidazole derivative, inhibits tubulin polymerization, resulting in the loss of cytoplasmic microtubules .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to involve the disruption of microtubule dynamics, affecting various cellular processes. This can lead to cell cycle arrest and ultimately cell death .

Pharmacokinetics

They are metabolized in the liver and excreted in the urine .

Result of Action

The molecular and cellular effects of this compound’s action would likely involve the disruption of microtubule dynamics, leading to cell cycle arrest and cell death .

Analyse Biochimique

Biochemical Properties

Benzimidazole derivatives are known to interact with a variety of enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific functional groups present in the benzimidazole derivative .

Cellular Effects

Benzimidazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Benzimidazole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Benzimidazole derivatives are generally stable and do not degrade rapidly .

Dosage Effects in Animal Models

Benzimidazole derivatives have been shown to exhibit dose-dependent effects in animal models .

Metabolic Pathways

Benzimidazole derivatives are known to interact with various enzymes and cofactors, and can influence metabolic flux and metabolite levels .

Transport and Distribution

Benzimidazole derivatives are known to interact with various transporters and binding proteins .

Subcellular Localization

Benzimidazole derivatives can be directed to specific compartments or organelles based on their targeting signals or post-translational modifications .

Propriétés

IUPAC Name |

1-[(3-chlorophenyl)methyl]benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2/c15-12-5-3-4-11(8-12)9-17-10-16-13-6-1-2-7-14(13)17/h1-8,10H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHYIRANSSQXDBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2CC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

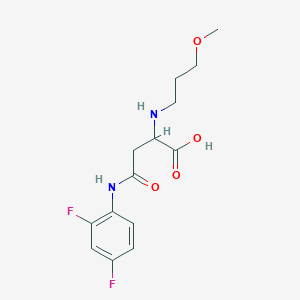

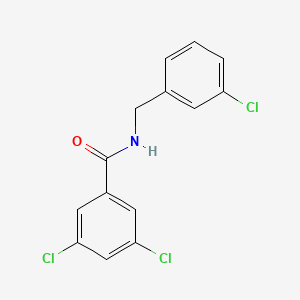

![(E)-4-(Dimethylamino)-N-[[5-(1-hydroxyethyl)-6-methylpyridin-2-yl]methyl]but-2-enamide](/img/structure/B2982922.png)

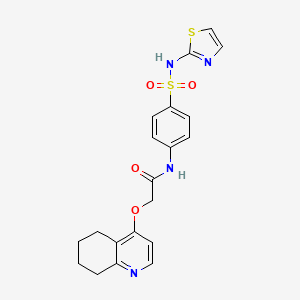

![N-(tert-butyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2982926.png)

![N-[(2-methoxyphenyl)methyl]-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide](/img/structure/B2982930.png)

![2-[(3-Cyano-4,5-dimethylthiophen-2-yl)carbamoyl]benzoic acid](/img/structure/B2982931.png)

![N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2982938.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2982939.png)

![3-ethyl-2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2982940.png)

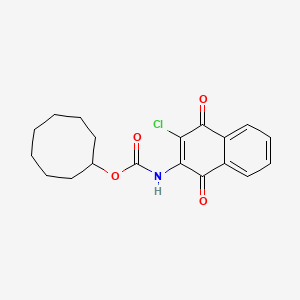

![2-[(Cyclohexylcarbonyl)amino]benzoic acid](/img/structure/B2982943.png)